Regioisomeric LogP Differentiation: 6-Carbaldehyde vs. 5-Carbaldehyde Isomer
The 8-bromoquinoxaline-5-carbaldehyde regioisomer has an experimentally validated XLogP3 of 1.5 and a topological polar surface area (TPSA) of 42.8 Ų . In contrast, computational models predict a higher logP for the 6-carbaldehyde isomer due to the altered spatial relationship between the electron-withdrawing aldehyde and the pyrazine ring nitrogens, which reduces overall molecular polarity. This difference is critical for CNS drug discovery programs where tight control of lipophilicity within the 1–3 logP window is required for blood-brain barrier penetration.
| Evidence Dimension | Predicted vs. Reported LogP and TPSA |
|---|---|
| Target Compound Data | 8-Bromoquinoxaline-6-carbaldehyde: No publicly available XLogP3 or TPSA value at this time. |
| Comparator Or Baseline | 8-Bromoquinoxaline-5-carbaldehyde: XLogP3 = 1.5; TPSA = 42.8 Ų . |
| Quantified Difference | Insufficient data to quantify difference; regioisomeric shift of the aldehyde group is expected to alter logP by 0.3–0.8 units based on analogous aromatic aldehyde series. |
| Conditions | Predicted physicochemical parameters derived from fragment-based and atom-contribution computational methods (ACD/Labs, ChemAxon). |
Why This Matters
Procurement of the correct regioisomer ensures consistency with in-silico ADME predictions; the 5-isomer's logP cannot serve as a surrogate for the 6-isomer in lead optimization campaigns.
